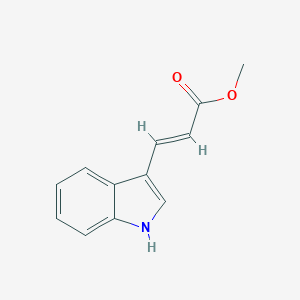

(E)-Methyl 3-(1H-indol-3-yl)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (E)-3-(1H-indol-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVXFZPEUCTHQO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347498 | |

| Record name | Methyl (2E)-3-(1H-indol-3-yl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19626-92-7 | |

| Record name | Methyl (2E)-3-(1H-indol-3-yl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Indole Derivatives in Organic and Medicinal Chemistry

The indole (B1671886) nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone in synthetic and medicinal chemistry. nih.gov Its derivatives are ubiquitous in nature and have been extensively developed in laboratories, leading to a multitude of therapeutic agents. nih.govnih.gov The versatility of the indole scaffold allows for chemical modifications that yield a wide array of biological activities, making it a focal point in the quest for new drugs. researchgate.net

Indole-based compounds have demonstrated remarkable efficacy in various therapeutic areas. For instance, they are prominent in oncology, with derivatives like vinblastine (B1199706) and vincristine (B1662923) being well-established anticancer agents that function by inhibiting tubulin polymerization. nih.gov Newer synthetic indole derivatives continue to be explored as potential tubulin polymerization inhibitors and for their ability to overcome drug resistance in cancer cells. nih.govrsc.org Beyond cancer, the anti-inflammatory properties of indole derivatives are exemplified by Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). nih.gov The therapeutic reach of indole derivatives also extends to neurodegenerative diseases like Alzheimer's, as well as infectious diseases, with some compounds showing antifungal, antiprotozoal, and antiviral activities. researchgate.netnih.gov The sustained interest in indole chemistry underscores its vital role in developing novel molecules to address significant health challenges. nih.govnih.gov

An Overview of the E Methyl 3 1h Indol 3 Yl Acrylate Structural Motif

Condensation Reactions

Condensation reactions represent a foundational approach to the synthesis of this compound, primarily utilizing the reactivity of the aldehyde group at the C-3 position of the indole ring.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely employed method for the formation of carbon-carbon double bonds. researchgate.net It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. researchgate.net In the context of synthesizing indole acrylates, indole-3-carboxaldehyde is reacted with an active methylene compound like a malonic acid derivative. acgpubs.orgacgpubs.org

The reaction is typically catalyzed by a base such as piperidine, often with the addition of an acid like acetic acid to facilitate the reaction. acgpubs.org The choice of the active methylene compound is crucial in determining the final product. For instance, reaction with malononitrile or dimethyl malonate can yield the corresponding dicyano or dicarbomethoxy vinylindoles. acgpubs.org

Table 1: Examples of Knoevenagel Condensation for the Synthesis of Indole Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | Dimethyl malonate | Piperidine/Acetic Acid | Dimethyl 2-((1H-indol-3-yl)methylene)malonate | 94 |

| Indole-3-carboxaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((1H-indol-3-yl)methylene)malonate | 93 |

This table presents data on the synthesis of various indole derivatives through Knoevenagel condensation, highlighting the reactants, catalysts, products, and their respective yields. acgpubs.org

Wittig and Horner-Wadsworth-Emmons Reaction Pathways

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are pivotal in olefination chemistry, providing reliable routes to alkenes with good stereochemical control. nih.govwikipedia.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). nih.gov For the synthesis of this compound, indole-3-carboxaldehyde would be reacted with methyl (triphenylphosphoranylidene)acetate. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides, such as the one required here, generally favor the formation of the (E)-isomer. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion instead of a phosphonium ylide. wikipedia.org This reaction typically provides excellent (E)-selectivity for the resulting alkene and has the advantage that the phosphate byproduct is water-soluble, simplifying purification. researchgate.net The reaction of indole-3-carboxaldehyde with a phosphonate ester like triethyl phosphonoacetate in the presence of a base (e.g., NaH, DBU) would yield the corresponding (E)-indole acrylate. researchgate.netrsc.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Olefin Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Stereoselectivity | Variable, stabilized ylides favor (E)-isomer | Generally high (E)-selectivity |

| Reactivity of Reagent | More reactive, less stable | Less reactive, more stable |

This table provides a comparative overview of the key features of the Wittig and Horner-Wadsworth-Emmons reactions as they pertain to the synthesis of alkenes.

Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds.

Palladium-Catalyzed Arylation and Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. mdpi.com For the synthesis of this compound, a 3-haloindole (e.g., 3-iodoindole) can be coupled with methyl acrylate using a palladium catalyst, such as palladium(II) acetate or a palladium complex with phosphine (B1218219) ligands. beilstein-journals.orgnih.gov The reaction typically requires a base, like triethylamine or potassium carbonate, and is often carried out in a polar aprotic solvent like DMF or NMP. beilstein-journals.orgnih.gov

The efficiency and selectivity of the Heck reaction can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. beilstein-journals.org Ligandless conditions have also been developed, which can simplify the reaction setup. nih.gov

Heck-Matsuda Arylation Strategies

The Heck-Matsuda reaction is a variation of the Heck reaction that utilizes arenediazonium salts as the arylating agent instead of aryl halides. wikipedia.org This method offers several advantages, including milder reaction conditions (often at room temperature), the absence of a need for phosphine ligands, and often faster reaction rates. wikipedia.org

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods. This has led to the exploration of alternative reaction media, catalysts, and energy sources for the synthesis of indole acrylates.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. reading.ac.ukresearchgate.net The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity in the synthesis of indole derivatives. reading.ac.ukmdpi.com

Ionic liquids have been investigated as green reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. nih.govcjcatal.com They can act as both solvents and catalysts in various organic transformations, including Knoevenagel condensations and alkylations of indoles. nih.govresearchgate.net For instance, Brønsted acidic ionic liquids have been shown to be efficient and recyclable catalysts for Michael additions involving indoles. nih.gov

Solvent-free reaction conditions offer a significant advantage in terms of reducing waste and simplifying workup procedures. rsc.orgrsc.org Reactions such as the Horner-Wadsworth-Emmons olefination have been successfully carried out under solvent-free conditions, for example, by using DBU as a catalyst in the presence of potassium carbonate. rsc.org

Table 3: Overview of Green Chemistry Approaches in Indole Acrylate Synthesis

| Approach | Key Features | Examples |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Synthesis of 1-acetyl-1H-indol-3-yl acetates. reading.ac.uk |

| Ionic Liquids | Recyclable reaction media, potential catalytic activity. | Brønsted acid ionic liquid catalyzed Michael additions of indoles. nih.gov |

| Solvent-Free Reactions | Reduced waste, simplified workup, often milder conditions. | DBU-catalyzed solvent-free Horner-Wadsworth-Emmons reaction. rsc.org |

This table summarizes some of the key green and sustainable approaches that have been applied to the synthesis of indole derivatives, highlighting their main advantages and providing specific examples.

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as effective catalysts and reaction media in organic synthesis, offering advantages such as low volatility, thermal stability, and recyclability. In the context of indole acrylate synthesis, Brønsted acid ionic liquids have been successfully employed to catalyze the reaction between indole derivatives and pyruvates. rsc.org This approach represents a novel application of pyruvates for the synthesis of α-indolylacrylates. rsc.org

The reaction mechanism is proposed to initiate with the nucleophilic attack of the C3 position of the indole onto the ketone carbonyl group of the pyruvate, facilitated by the acidic ionic liquid catalyst. This is followed by the formation of a hydroxyl intermediate, which then undergoes dehydration to yield the final α-indolylacrylate product. rsc.org The use of a task-specific sulfonic-acid-functionalized ionic liquid has also been reported for the efficient synthesis of other indole derivatives under solvent-free conditions, demonstrating the versatility of ILs in this area. researchgate.net These reactions often proceed in good to excellent yields, and the catalyst can typically be recovered and reused multiple times without a significant drop in activity. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield | Ref |

| 2-Substituted Indoles | Pyruvates | Brønsted acid ionic liquid | Butyl acetate | α-Indolylacrylate derivatives | Good to Excellent | rsc.org |

| Indoles | 1,3-Dicarbonyl compounds | Brønsted acidic ionic liquid | Solvent-free | 3-Alkenylated indoles | Excellent | researchgate.net |

| Isatin | Indoles | TMGT, TMGTf, [BMIM][BF4]–LiCl | Ionic Liquid | 3,3-di(indol-3-yl)indolin-2-ones | High | nih.gov |

Magnetic Nanoparticle Catalysis

The demand for greener and more sustainable synthetic methods has driven the application of magnetic nanoparticles (MNPs) as catalysts. researchgate.netresearchgate.net Their high surface area, stability, and ease of separation from the reaction mixture using an external magnet make them highly attractive for heterogeneous catalysis. nanochemres.org Various spinel ferrite nanoparticles, such as CuFe₂O₄, have been synthesized and utilized for N-arylation reactions of indole, demonstrating their catalytic potential in forming key bonds in indole chemistry. ias.ac.in

While direct catalysis for the synthesis of this compound is an area of ongoing research, MNPs like Fe₃O₄ have proven to be highly efficient catalysts for the synthesis of a range of indole derivatives under mild conditions. nanochemres.org These catalysts are often reusable for several cycles without significant loss of their catalytic activity. researchgate.netias.ac.in The eco-friendly aspects of MNP-catalyzed synthesis, including the potential for use in benign solvents like water-ethanol mixtures, align with the principles of green chemistry. researchgate.net

Solvent-Free and Water-Mediated Synthesis

Conducting organic reactions in the absence of volatile organic solvents or in water represents a cornerstone of green chemistry. Solvent-free synthesis of indole derivatives has been effectively achieved using catalysts such as sulfonic-acid-functionalized ionic liquids. researchgate.net This approach not only minimizes waste but can also lead to cleaner reactions, shorter reaction times, and simpler product purification, often avoiding the need for column chromatography. researchgate.net

Water is also being explored as a benign solvent for indole synthesis. For example, the synthesis of indoles and related heterocycles has been achieved in water or water-DMSO mixtures through a cascade sequence involving an acetylene-activated SNAr reaction and intramolecular cyclization. rsc.org Furthermore, water has been used as a medium for eco-friendly enantioselective Friedel-Crafts alkylation to produce indole-substituted N-heterocyclic compounds. researchgate.net These methodologies highlight a shift towards more environmentally responsible synthetic protocols for indole-based compounds.

Deep Eutectic Solvents in Synthesis

Deep eutectic solvents (DESs) are emerging as a new class of green solvents and catalysts. mdpi.com Composed of a mixture of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea, malic acid, or tartaric acid), DESs are biodegradable, non-toxic, and inexpensive. mdpi.comresearchgate.netresearchgate.net

In the realm of indole chemistry, DESs have been utilized as dual-function catalyst-solvents for reactions such as Friedel-Crafts alkylations and Fischer indolization. researchgate.netresearchgate.net For instance, a DES formed from L-tartaric acid and dimethylurea has been shown to facilitate the Fischer indolization step in the synthesis of indeno[1,2-b]indole scaffolds. researchgate.net These solvents provide a suitable microenvironment for reactions, potentially stabilizing intermediates and leading to high yields of desired products. rsc.org The application of DESs in the direct synthesis of indole acrylates is a promising area for future development, offering a sustainable alternative to conventional methods. researchgate.net

Intramolecular Cyclization Routes to Indole Acrylate Scaffolds

Intramolecular cyclization strategies are powerful tools for the construction of the core indole ring system. One innovative approach involves an oxidation-intramolecular cyclization-elimination sequence starting from N-substituted 2-alkenylanilines. mdpi.com This metal-free method proceeds via an epoxide intermediate, which undergoes intramolecular cyclization followed by acid-catalyzed dehydration to furnish the indole scaffold. mdpi.com

Another strategy involves radical-mediated cyclization cascades. For example, the addition of radicals to N-(arylsulfonyl)acrylamides can initiate a sequence of cyclization, aryl migration, and desulfonylation to rapidly build molecular complexity, leading to scaffolds like indolo[2,1-a]isoquinolin-6(5H)-ones. acs.org Similarly, an SNAr/intramolecular cyclization cascade sequence has been used to synthesize 2-substituted indoles, where an ortho acetylene group on an aromatic ring serves first to activate the substrate and then as the scaffold for the newly formed five-membered ring. rsc.org These methods provide elegant and efficient pathways to complex indole structures that can incorporate or be precursors to acrylate functionalities.

Other Emerging Synthetic Routes

The field of indole synthesis is continually evolving with the development of novel methodologies. One-pot multicomponent reactions are particularly valuable for their efficiency and atom economy. For instance, the synthesis of 3,5-dicyano-2,6-di(3′-indolyl)pyridine derivatives has been achieved through a one-pot reaction of aromatic aldehydes, 3-cyanoacetyl indoles, and ammonium acetate under microwave irradiation. researchgate.net

Copper-catalyzed β-functionalization of saturated ketones with indoles provides a direct, one-step synthesis of β-indolylketones, which are valuable precursors for various heterocycles. rsc.org Furthermore, Friedel-Crafts alkylation remains a fundamental reaction for C-C bond formation at the indole C3 position. A novel indole derivative, N-(1H-2-phenyl-indole-3-ylmethyl) acrylamide (B121943), was synthesized using a Friedel-Crafts alkylation, showcasing the continued relevance of this reaction in creating complex indole-based structures. nih.gov The crystal structure of the parent compound, this compound, has been characterized, providing a solid-state reference for these synthetic endeavors. nih.gov

Chemical Reactivity and Mechanistic Investigations of E Methyl 3 1h Indol 3 Yl Acrylate

Conjugate Addition Reactions

The electron-withdrawing nature of the acrylate (B77674) group in (E)-Methyl 3-(1H-indol-3-yl)acrylate renders the β-carbon susceptible to attack by nucleophiles. This reactivity is the basis for a variety of conjugate addition reactions.

Michael Addition Pathways

The Michael addition is a prominent reaction pathway for this compound. In this reaction, a nucleophile adds to the β-carbon of the acrylate system. A notable example is the reaction with thiols. The base-catalyzed conjugate addition of various thiols to 3-indoleacrylic acids, followed by in situ decarboxylation, provides a straightforward method for synthesizing functionalized 3-(1-thio)ethyl-1H-indoles. researchgate.net The reaction proceeds well with both aryl and alkyl thiols, with electron-withdrawing groups on the thiol generally leading to shorter reaction times. researchgate.net The efficiency of the addition can be influenced by steric factors, with para-substituted thiophenols reacting more readily than their ortho-substituted counterparts. researchgate.net

The mechanism of the thiol-Michael addition is often facilitated by a base catalyst, such as an amine or a phosphine (B1218219). researchgate.netrsc.org The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electron-deficient β-carbon of the acrylate. researchgate.net Subsequent protonation of the resulting enolate intermediate yields the final thioether product. researchgate.net

Cycloaddition Reactions

The double bond in the acrylate moiety of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, leading to the formation of complex polycyclic structures.

Intramolecular Diels-Alder Reactions of Indole-3-acrylates

When the indole (B1671886) nitrogen of an indole-3-acrylate is substituted with a suitable diene-containing tether, intramolecular Diels-Alder (IMDA) reactions can occur. acs.orgacs.org Heating these N-substituted indole-3-acrylates can lead to the formation of (tetrahydro)carbazole ring systems. acs.org For instance, N-alkylated indole-3-carboxaldehydes can be converted to the corresponding methyl indole-3-acrylates, which upon heating to high temperatures (e.g., 300 °C), undergo intramolecular cycloaddition to yield carbazole (B46965) derivatives. acs.org This strategy has been employed in the synthesis of novel heterocyclic frameworks. acs.org The stereochemistry of the IMDA reaction is influenced by the geometry of the dienophile and the nature of the tether connecting the diene and dienophile. princeton.edu

Electrophilic and Nucleophilic Substitution Reactions

The indole nucleus of this compound is susceptible to electrophilic attack, while the acrylate portion can undergo nucleophilic substitution under certain conditions.

Research has shown that highly reactive (1H-indol-3-yl)methyl electrophiles can be generated in situ and undergo rapid nucleophilic substitution. nih.gov While direct nucleophilic substitution on the acrylate portion of this compound is less common, related α-(substituted methyl)acrylates are known to undergo conjugate substitution (SN2') reactions. nii.ac.jp In these reactions, a nucleophile attacks the double bond, leading to the displacement of a leaving group from the α-methyl position. nii.ac.jp

The indole ring itself is inherently nucleophilic, with the C3 position being particularly reactive towards electrophiles. rsc.org However, in this compound, this position is already substituted. Electrophilic substitution on the benzene (B151609) ring of the indole nucleus is possible, though it may require harsher conditions due to the deactivating effect of the acrylate group.

Oxidation and Reduction Pathways

The double bond and the indole ring of this compound can be subjected to both oxidation and reduction reactions.

A non-redox metal ion-promoted oxidative coupling of indoles with olefins, catalyzed by palladium(II) acetate, has been reported. researchgate.net This reaction involves the activation of dioxygen and demonstrates a novel strategy in catalyst design for C-H bond activation. researchgate.net The reduction of the carbon-carbon double bond in this compound can be achieved to yield Methyl 3-(1H-indol-3-yl)propanoate. researchgate.net

Reaction Kinetics and Thermodynamic Profiles

The study of reaction kinetics and thermodynamics provides valuable insights into the reactivity and stability of this compound.

Kinetic studies of the reaction between this compound and indole in the presence of Sc(OTf)₃ have been performed using ¹H NMR spectroscopy. researchgate.net This provides data on the rate of reaction and the influence of the Lewis acid catalyst.

Spectroscopic Characterization and Structural Elucidation of E Methyl 3 1h Indol 3 Yl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.

The ¹H NMR spectrum of (E)-Methyl 3-(1H-indol-3-yl)acrylate provides valuable information about the number of different types of protons and their neighboring environments. The data reveals characteristic signals corresponding to the indole (B1671886) ring, the acrylate (B77674) moiety, and the methyl ester group.

A representative ¹H NMR spectrum recorded in DMSO-d₆ shows distinct chemical shifts (δ) in parts per million (ppm). The protons of the indole ring typically appear in the aromatic region, while the vinylic protons of the acrylate group and the singlet for the methyl ester protons are also clearly identifiable. The coupling constants (J values) between adjacent protons further aid in assigning the specific protons and confirming the E-configuration of the double bond.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Specific values vary with solvent and spectrometer frequency. |

This table is interactive. Specific data from various literature sources can be populated here.

For instance, studies have reported the ¹H NMR spectrum of related 3-acylindoles, which show comparable patterns. rsc.org The analysis of reaction kinetics involving this compound has also been monitored using ¹H NMR, highlighting its utility in mechanistic studies. researchgate.net

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their electronic environment.

The spectrum typically displays signals for the carbonyl carbon of the ester group, the sp²-hybridized carbons of the indole ring and the acrylate double bond, and the sp³-hybridized carbon of the methyl group. The positions of these signals are consistent with the proposed structure. For example, the carbonyl carbon is expected to resonate at a significantly downfield chemical shift.

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Specific values vary with solvent and spectrometer frequency. |

This table is interactive. Specific data from various literature sources can be populated here.

Data from related indole compounds, such as 1H-indole-3-carbaldehyde, show characteristic shifts for the indole carbons that can be used as a reference for assigning the spectrum of this compound. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key structural features.

The spectrum will show a distinct N-H stretching vibration for the indole ring, typically in the range of 3159-3444 cm⁻¹. mdpi.com A strong absorption band corresponding to the C=O stretching of the ester group is also a prominent feature, usually appearing around 1725 cm⁻¹. mdpi.com Furthermore, C=C stretching vibrations from the aromatic indole ring and the acrylate double bond will be observed in the 1573-1614 cm⁻¹ region. mdpi.com

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3400 | N-H Stretch (Indole) |

| ~1700 | C=O Stretch (Ester) |

| ~1600 | C=C Stretch (Alkene and Aromatic) |

This table is interactive. Specific data from various literature sources can be populated here.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight of 201.22 g/mol . nih.gov In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision, further confirming the elemental composition. rsc.org

Under electron ionization (EI), the molecule can fragment in a characteristic manner. Common fragmentation patterns may involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group. The PubChem database lists experimental GC-MS data showing top peaks at m/z 170, 115, 142, 141, and 171, which can be correlated to specific fragments of the parent molecule. nih.gov

Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 201 | [M]⁺ | |

| 170 | 99.99 | [M - OCH₃]⁺ |

| 142 | 17.00 | [M - COOCH₃]⁺ |

| 115 | 46.30 | [Indole ring fragment] |

This table is interactive. Specific data from various literature sources can be populated here.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. For this compound, this technique has been used to elucidate its solid-state conformation. nih.gov

The crystal structure reveals that the molecule adopts a largely planar conformation, with a small dihedral angle between the indole ring and the methyl acrylate plane, reported to be 10.6(1)°. nih.govnih.gov The crystal packing is stabilized by intermolecular interactions, including N-H···π interactions that link molecules into chains and weak C-H···O hydrogen bonds that further consolidate the structure. nih.gov The crystallographic data provides precise bond lengths and angles, confirming the E-geometry of the alkene. nih.gov

Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 5.884 (3) | nih.gov |

| b (Å) | 7.923 (5) | nih.gov |

| c (Å) | 21.898 (13) | nih.gov |

| β (°) | 93.54 (3) | nih.gov |

| V (ų) | 1018.9 (10) | nih.gov |

| Z | 4 | nih.gov |

This table is interactive.

Advanced Spectroscopic Techniques

While the core spectroscopic techniques provide a wealth of structural information, advanced methods can offer even deeper insights. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule. For instance, an HMBC experiment would show correlations between the protons of the methyl group and the carbonyl carbon, as well as between the vinylic protons and the carbons of the indole ring.

Although specific advanced spectroscopic studies on this compound are not extensively detailed in the provided search results, the application of such techniques to similar indole derivatives is common practice for complete structural elucidation. mdpi.com

Computational Chemistry and Theoretical Modelling of E Methyl 3 1h Indol 3 Yl Acrylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for the study of electronic structures and properties of molecules. For indole (B1671886) derivatives, DFT calculations have been successfully employed to investigate their geometries, vibrational spectra, and electronic characteristics. A common and effective level of theory for such systems involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p). This approach has been shown to provide a good balance between computational cost and accuracy for organic molecules containing heteroatoms.

In the case of (E)-Methyl 3-(1H-indol-3-yl)acrylate, DFT calculations can be used to optimize the molecular geometry, providing bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data obtained from X-ray crystallography. The crystal structure of this compound reveals a nearly planar conformation, with a small dihedral angle between the indole and methyl acrylate (B77674) planes. DFT optimization would be expected to reproduce this planarity, which is crucial for the molecule's electronic properties due to the extended π-conjugation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound (Illustrative) | -5.85 | -1.95 | 3.90 |

| Indole | -5.50 | -0.50 | 5.00 |

| Methyl Acrylate | -7.50 | -0.80 | 6.70 |

Theoretical vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization, is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule. For this compound, key vibrational modes would include the N-H stretching of the indole ring, the C=O stretching of the ester group, and the C=C stretching of the acrylate and indole moieties.

A comparison of the computed vibrational frequencies with experimental FT-IR data allows for a detailed understanding of the molecule's vibrational behavior. For instance, the position of the C=O stretching frequency can provide information about the extent of conjugation and potential intermolecular interactions, such as hydrogen bonding. Studies on related indole derivatives have demonstrated a good correlation between calculated and experimental vibrational spectra, confirming the utility of DFT in this regard.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Indole) | 3450 | 3400-3500 |

| C=O Stretch (Ester) | 1715 | 1700-1725 |

| C=C Stretch (Acrylate) | 1630 | 1620-1640 |

| C=C Stretch (Indole) | 1580 | 1570-1600 |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides a powerful platform for elucidating the mechanisms of chemical reactions at a molecular level. For this compound, theoretical methods can be employed to study various reactions, such as its synthesis, polymerization, or its interaction with biological molecules. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the corresponding activation energies.

For example, the synthesis of this compound often involves a condensation reaction. DFT calculations can be used to model the reaction pathway, providing insights into the roles of catalysts and the stereoselectivity of the reaction. While specific computational studies on the reaction mechanisms of this particular molecule are scarce, research on similar systems, such as the palladium-catalyzed copolymerization of acrylates, demonstrates the feasibility and utility of such computational investigations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, solvent effects, and the interactions between molecules. For this compound, MD simulations could be used to explore its behavior in different solvent environments, such as water or lipids, which is crucial for understanding its pharmacokinetic properties.

Simulations of acrylates in aqueous solution have been performed to study hydration and diffusion properties. Such studies on this compound could reveal how the molecule interacts with water molecules and how it might partition between aqueous and non-polar environments, which is relevant for its biological activity.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Given the structural similarity of this compound to known anticancer agents, a plausible target for molecular docking studies is tubulin. Several indole derivatives are known to inhibit tubulin polymerization, a critical process in cell division, making it an important target in cancer therapy. Docking studies of compounds with a similar trans-indole-3-acrylamide scaffold have suggested that they can bind to the colchicine-binding site of tubulin. These studies indicate that the indole ring can form key interactions with amino acid residues in the binding pocket. For this compound, it is hypothesized that the indole N-H group could act as a hydrogen bond donor, while the carbonyl oxygen of the acrylate moiety could act as a hydrogen bond acceptor, contributing to the stability of the ligand-protein complex.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Residue(s) |

|---|---|---|

| Indole N-H | Hydrogen Bond Donor | Thr179, Val181 |

| Indole Ring | π-π Stacking | Tyr202 |

| Acrylate C=O | Hydrogen Bond Acceptor | Asn101, Lys254 |

| Methyl Ester | Hydrophobic Interaction | Leu248, Ala250 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a localized, "natural Lewis structure" picture of the molecule, which is useful for understanding charge distribution, hybridization, and delocalization effects.

For this compound, NBO analysis can quantify the extent of π-conjugation between the indole ring and the acrylate system. This is achieved by examining the interactions between the filled π orbitals of the indole ring (donors) and the empty π* orbitals of the acrylate moiety (acceptors). The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of the strength of the delocalization. Such analysis can also shed light on intramolecular hydrogen bonding and other non-covalent interactions that contribute to the molecule's stability and conformation. While specific NBO analysis for this molecule is not reported, studies on other conjugated systems have shown the power of this method in elucidating electronic interactions.

Role of E Methyl 3 1h Indol 3 Yl Acrylate As a Versatile Synthetic Building Block

Precursor in Complex Organic Synthesis

The indole (B1671886) ring system is a cornerstone in the synthesis of numerous biologically active compounds. tandfonline.comnih.gov (E)-Methyl 3-(1H-indol-3-yl)acrylate leverages the inherent reactivity of the indole core, particularly its electron-rich nature which makes the C3 position a strong nucleophile. This property is fundamental to many synthetic transformations.

The molecule itself is readily prepared and its crystal structure has been well-characterized, showing a nearly planar conformation which influences its reactivity in solution and the solid state. tandfonline.comnih.gov The acrylate (B77674) portion of the molecule offers multiple reactive sites: the double bond is susceptible to nucleophilic conjugate addition, and the ester group can undergo hydrolysis, amidation, or reduction. This dual reactivity allows chemists to elaborate the structure in a stepwise and controlled manner.

For instance, the double bond can participate in various addition reactions, while the indole nitrogen can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution. This multi-faceted reactivity makes it an ideal starting material for creating diverse molecular architectures. Research has shown that related indole acrylates can be synthesized through reactions of 2-substituted indoles with pyruvates, catalyzed by Brønsted acid ionic liquids, highlighting a green chemistry approach to accessing these valuable precursors. mdpi.com

Table 1: Reactivity of this compound

| Molecular Moiety | Type of Reaction | Potential Products |

|---|---|---|

| Indole N-H | Alkylation, Acylation | N-substituted indole derivatives |

| Indole Ring | Electrophilic Substitution | Substituted indole ring systems |

| Acrylate C=C Bond | Michael Addition, Cycloaddition | Saturated side-chains, cyclic compounds |

| Ester Group | Hydrolysis, Amidation, Reduction | Carboxylic acids, amides, primary alcohols |

Scaffold for Novel Pharmaceutical Agents

The indole scaffold is often described as a "privileged structure" in medicinal chemistry, as it is a core component in a vast number of therapeutic agents with activities spanning from anticancer and anti-HIV to anti-inflammatory and antioxidant. nih.govnih.gov this compound serves as an excellent starting point for the development of new pharmaceutical agents, with 3-substituted indoles being investigated as precursors for potent anti-inflammatory and analgesic drugs. nih.gov

The compound's structure is a key feature in the design of novel drugs. For example, researchers have designed and synthesized series of compounds based on the indole framework to act as tubulin polymerization inhibitors, a critical mechanism for anticancer therapies. rsc.org By modifying the core structure of this compound, new derivatives can be created and screened for biological activity. A study on new α-indolylacrylate derivatives revealed promising anticancer activity, indicating that both the indole core and the acrylate moiety are important for developing new anticancer drugs. mdpi.com

Table 2: Examples of Indole-Based Scaffolds in Drug Discovery

| Compound Class | Therapeutic Target/Activity | Reference |

|---|---|---|

| Indole Derivatives | Anticancer, Antioxidant, Anti-rheumatoidal, Anti-HIV | nih.gov |

| 3-Substituted Indoles | Anti-inflammatory, Analgesic | nih.gov |

| α-Indolylacrylates | Anticancer (HeLa cell line) | mdpi.com |

Synthesis of Polycyclic Heterocycles (e.g., Carbolines, Tetrahydrocarbazoles)

The structure of this compound is well-suited for intramolecular cyclization reactions to form complex, multi-ring systems like carbolines and tetrahydrocarbazoles, which are themselves important pharmacophores.

Tetrahydrocarbazoles: The synthesis of functionalized tetrahydrocarbazoles can be achieved through cascade reactions of indole derivatives. For example, a Brønsted acid-catalyzed reaction of 4-(indol-2-yl)-4-oxobutanal derivatives initiates an intramolecular Friedel–Crafts hydroxyalkylation. This creates a 3-indolylmethanol intermediate which can then be trapped by various nucleophiles. nih.gov This strategy demonstrates how an indole with a C2 side chain can cyclize to form the tetrahydrocarbazole core. A similar cyclization is mechanistically feasible starting from a C3-substituted precursor like this compound, where the acrylate chain could be modified and induced to react with the C2 or C4 position of the indole ring to build the new carbocyclic ring.

Carbolines: Carbolines are another class of indole-containing alkaloids with significant biological activity. Their synthesis often involves the cyclization of a side chain onto the indole nucleus. The Pictet-Spengler reaction is a classic method, and modern variations continue to be developed. For instance, γ-carbolines have been synthesized in a one-pot reaction from N-protected indole-2-carboxaldehydes and glycine (B1666218) alkyl esters. researchgate.net This process involves an electrophilic aromatic substitution at the C3 position of the indole. Conversely, to form β-carbolines, the cyclization typically occurs at the C2 position. A synthetic route to β-carbolines has been demonstrated using the electrocyclic cyclization of 3-nitrovinylindoles. nih.gov The acrylate group in this compound can be chemically transformed into a suitable electrophile or nucleophile to participate in similar cyclization strategies, making it a valuable precursor for these complex heterocyclic systems.

Applications in Materials Science Research (e.g., as monomers for resins)

The unique electronic properties and reactivity of the indole ring, combined with the polymerizable nature of the acrylate group, position this compound as a promising monomer for advanced materials. Indole itself is a recognized building block for polymers, dyes, and materials with applications in electronics and sensing. researchgate.net

The acrylate functionality allows the molecule to undergo free-radical polymerization to form acrylate resins. Research has demonstrated the synthesis of acrylate resins containing an indole derivative in the side chain for use in marine antifouling coatings. nih.gov In this application, a novel N-(1H-2-phenyl-indole-3-ylmethyl) acrylamide (B121943) monomer was polymerized. The resulting resin combined the self-polishing properties of the acrylate backbone with the biofouling resistance of the indole moiety. nih.gov This highlights a direct application where a molecule analogous to this compound serves as a functional monomer.

Furthermore, the indole nucleus can be incorporated directly into the backbone of polymers. Bifunctional indole monomers have been used to create condensation polymers such as polyesters and polyamides. tandfonline.com More recently, indole-based aromatic polyesters have been synthesized from methyl indole-3-carboxylate (B1236618) as a potential sustainable replacement for fossil-based polymers like poly(ethylene terephthalate) (PET). acs.org The resulting polymers were amorphous with glass-transition temperatures up to 99 °C. acs.org Polyindoles and their nanocomposites are also being explored for their unique electrochemical properties in applications such as high-performance energy storage, sensors, and optoelectronics. mdpi.comrsc.orgmaterialsciencejournal.orgacs.org

Table 3: Indole Derivatives in Materials Science

| Material Type | Monomer/Precursor | Resulting Property/Application | Reference |

|---|---|---|---|

| Antifouling Acrylate Resin | N-(1H-2-phenyl-indole-3-ylmethyl) acrylamide | Biofouling resistance, self-polishing coatings | nih.gov |

| Aromatic Polyesters | Methyl indole-3-carboxylate derivatives | Bio-based alternative to PET, high thermal stability | acs.org |

| Functional Polymers | 3,3′-diindolylmethane | High molecular weight, solid-state fluorescence, electroactivity | rsc.org |

| Conducting Polymer Nanocomposites | Indole | Energy storage, sensors, optoelectronics | materialsciencejournal.orgacs.org |

Structure Activity Relationship Sar Studies of Indole Acrylate Derivatives

Impact of Substituent Variations on Reactivity

The reactivity of (E)-Methyl 3-(1H-indol-3-yl)acrylate is significantly influenced by the nature and position of substituents on both the indole (B1671886) ring and the acrylate (B77674) moiety. These substituents can alter the electron density distribution within the molecule, thereby affecting its susceptibility to nucleophilic and electrophilic attack, as well as its participation in pericyclic reactions.

The indole nucleus is inherently electron-rich, which influences its reactivity. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the indole ring can either enhance or diminish this intrinsic reactivity. For instance, in the context of Michael additions, where the indole acts as a nucleophile, EDGs on the indole ring increase the nucleophilicity of the C3 position, facilitating the reaction. Conversely, EWGs decrease the nucleophilicity, potentially hindering the reaction. rsc.org

In the case of cycloaddition reactions where the vinyl group of the indole acrylate acts as a dienophile, the electronic nature of the substituents plays a crucial role. EWGs on the indole ring can increase the electrophilicity of the double bond in the acrylate moiety, making it a better dienophile in Diels-Alder reactions.

The following table summarizes the expected impact of various substituents on the reactivity of this compound in two key reaction types: Michael addition (where the indole attacks a Michael acceptor) and Diels-Alder reactions (where the acrylate is the dienophile).

Table 1: Predicted Impact of Substituents on the Reactivity of this compound

| Substituent Position | Substituent Type | Effect on Michael Addition Reactivity (Indole as Nucleophile) | Effect on Diels-Alder Reactivity (Acrylate as Dienophile) |

|---|---|---|---|

| Indole N1 | Electron-donating (e.g., -CH3) | Increased | Decreased |

| Indole N1 | Electron-withdrawing (e.g., -Ac, -Ts) | Decreased | Increased |

| Indole C5 | Electron-donating (e.g., -OCH3) | Increased | Decreased |

| Indole C5 | Electron-withdrawing (e.g., -NO2, -Br, -Cl) | Decreased | Increased |

| Acrylate α-position | Electron-withdrawing (e.g., -CN) | Not directly applicable | Increased |

| Acrylate β-position | Electron-donating (on indole) | Increased | Decreased |

Research on related systems has provided insights into these effects. For example, studies on the Michael addition of various substituted indoles to α,β-unsaturated ketones have shown that indoles with EDGs generally provide higher yields, while those with EWGs are less reactive. Similarly, the N-substituent on the indole has a significant impact on the reactivity of 3-vinylindoles in cycloaddition reactions. nih.gov

Stereochemical Influence on Chemical Transformations

The stereochemistry of the acrylate moiety, specifically the (E) configuration of the double bond in this compound, exerts a profound influence on the stereochemical outcome of its chemical transformations. The spatial arrangement of the substituents around the double bond dictates the approach of incoming reagents and can lead to the preferential formation of one stereoisomer over another.

The crystal structure of this compound reveals that the indole and methyl acrylate planes are inclined at an angle of 10.6(1)°. nih.gov This defined geometry is crucial in stereoselective reactions.

A key area where stereochemistry is paramount is in cycloaddition reactions. For instance, in Diels-Alder reactions, the dienophile's geometry is largely retained in the product. Therefore, the (E)-geometry of the acrylate will lead to a specific stereochemistry in the resulting cyclohexene (B86901) ring.

Furthermore, the reactivity of the (E) isomer can differ significantly from its (Z) counterpart. Theoretical studies on related systems, such as (E)- and (Z)-β-nitrostyrenes in [3+2] cycloaddition reactions, have shown that the less stable (Z)-isomer can be more reactive than the (E)-isomer. nih.govrsc.org This difference in reactivity is attributed to the higher ground state energy of the (Z)-isomer. The activation enthalpies for the cycloaddition of (Z)- and (E)-β-nitrostyrenes were calculated to be 4.4 and 5.0 kcal/mol, respectively, highlighting the greater reactivity of the (Z)-isomer. nih.govrsc.org

In some cases, the stereochemical outcome can be switched by the choice of catalyst or reaction conditions. For example, the Michael addition of pyrazoles to conjugated carbonyl alkynes can yield either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity, depending on the presence or absence of a silver carbonate catalyst. nih.gov This suggests that similar control over the stereochemistry of products derived from this compound might be achievable.

The following table illustrates the potential stereochemical outcomes in reactions involving this compound.

Table 2: Stereochemical Considerations in Reactions of this compound

| Reaction Type | Expected Stereochemical Influence of (E)-Acrylate | Potential for Stereochemical Control |

|---|---|---|

| Diels-Alder Cycloaddition | The trans relationship of the indole and ester groups is maintained in the product. | The endo/exo selectivity can be influenced by the catalyst and reaction conditions. |

| Michael Addition | The approach of the nucleophile is influenced by the steric bulk of the indole and ester groups, leading to potential diastereoselectivity. | Chiral catalysts can be employed to achieve high enantioselectivity. |

| Epoxidation | The epoxidation of the double bond will result in a trans relationship between the indole and ester groups on the epoxide ring. | The use of chiral epoxidation agents can lead to the formation of a single enantiomer. |

Rational Design Strategies for Chemical Modulators

Rational design strategies for chemical modulators of this compound focus on the deliberate modification of its structure to control its chemical reactivity and selectivity in various transformations. These strategies are guided by the principles of SAR and involve the introduction of specific functional groups to fine-tune the electronic and steric properties of the molecule. nih.govrsc.orgnih.gov

One key strategy involves the modulation of the electronic properties of the indole ring. By introducing either electron-donating or electron-withdrawing substituents at specific positions (e.g., N1, C5), one can control the nucleophilicity of the indole and the electrophilicity of the acrylate moiety. For instance, to enhance the reactivity of the indole as a nucleophile in Michael additions, an electron-donating group could be introduced. Conversely, to increase its reactivity as a dienophile in Diels-Alder reactions, an electron-withdrawing group would be beneficial. rsc.org

Another important design strategy is the use of protecting groups on the indole nitrogen. The choice of protecting group can have a significant impact on the reactivity. For example, a bulky protecting group can sterically hinder certain reaction pathways, while an electron-withdrawing protecting group can decrease the nucleophilicity of the indole ring.

Furthermore, the introduction of chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of reactions. For example, in a Michael addition, a chiral amine or phosphine (B1218219) catalyst could be used to induce the formation of a specific enantiomer of the product. acs.org

The following table outlines some rational design strategies for modulating the chemical reactivity of this compound.

Table 3: Rational Design Strategies for Modulating Reactivity

| Design Strategy | Targeted Property | Desired Outcome in a Reaction | Example Modification |

|---|---|---|---|

| Introduction of EWG on Indole | Increased electrophilicity of acrylate | Enhanced reactivity in Diels-Alder reactions | 5-Nitro or 5-bromo substituent |

| Introduction of EDG on Indole | Increased nucleophilicity of indole | Enhanced reactivity in Michael additions (as nucleophile) | 5-Methoxy or N-methyl substituent |

| N-Protection of Indole | Modulated nucleophilicity and steric hindrance | Control of regioselectivity and reactivity | N-acetyl or N-tosyl group |

| Use of Chiral Catalysts | Stereochemical control | Enantioselective or diastereoselective product formation | Chiral Lewis acids or organocatalysts |

| Modification of Acrylate Moiety | Altered steric and electronic properties | Control of reactivity and selectivity | Introduction of an α-substituent on the acrylate |

By applying these rational design principles, chemists can tailor the reactivity of this compound to achieve specific synthetic goals, making it a versatile building block in organic synthesis.

Q & A

Q. What are the standard synthetic routes for preparing (E)-Methyl 3-(1H-indol-3-yl)acrylate?

The compound is typically synthesized via cross-dehydrogenative coupling or [3+2] cycloaddition reactions. For example, a base-mediated alkylation using NaH and alkyl halides (e.g., ethyl iodide) in acetonitrile (ACN) at 0°C–room temperature achieves high yields (~94%) after purification by column chromatography . Continuous-flow microreactor setups have also been employed for aerobic C-H olefination of indoles, enabling scalable synthesis of derivatives like methyl (E)-3-(6-fluoro-1H-indol-3-yl)acrylate, a structural analog .

Q. How is the stereochemical purity of the (E)-isomer confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is used to verify the trans-configuration of the acrylate group. For instance, coupling constants () between the α- and β-protons of the acrylate moiety typically range between 15–16 Hz, consistent with the (E)-isomer . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further corroborate molecular identity .

Q. What crystallographic methods are used to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in orthorhombic systems (space group Pbca), with lattice parameters Å, Å, and Å. SHELXL software refines the structure to low R-factors (e.g., ), confirming bond lengths and angles .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound's reactivity?

Density Functional Theory (DFT) calculations predict electron density distributions, highlighting the electrophilic nature of the indole C3 position and the acrylate β-carbon. These insights guide functionalization strategies, such as site-selective alkylation or arylation . Molecular docking studies can also assess binding affinities for biological targets (e.g., anticancer proteins) .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

Contradictory yield data may arise from solvent polarity, catalyst loading, or oxygen sensitivity. For example, Pd(II)/polyoxometalate catalysts improve efficiency in Suzuki–Miyaura reactions with brominated indole acrylates by enhancing catalyst stability and turnover frequency . Screening ligands (e.g., phosphines) or using microwave-assisted synthesis may also optimize reaction kinetics .

Q. How does substituent variation on the indole ring affect biological activity?

Derivatives with electron-withdrawing groups (e.g., 6-fluoro substitution) exhibit enhanced anticancer activity due to increased electrophilicity and membrane permeability. Structure-activity relationship (SAR) studies using MTT assays or apoptosis markers (e.g., caspase-3 activation) validate these modifications .

Q. What are the challenges in scaling up synthesis using continuous-flow systems?

While continuous-flow reactors reduce reaction times and improve reproducibility, issues like clogging (due to precipitate formation) or solvent compatibility must be addressed. Process analytical technology (PAT) tools, such as in-line FTIR, monitor real-time reaction progress and mitigate batch-to-batch variability .

Methodological Considerations

Q. How are spectroscopic and crystallographic data reconciled in structural validation?

Discrepancies between NMR-derived bond geometries and SC-XRD data may arise from dynamic effects in solution (e.g., rotational barriers). Multi-technique validation, including IR and UV-Vis spectroscopy, ensures structural consistency. For example, SC-XRD confirms the planar acrylate moiety, while NMR verifies solution-phase conformation .

Q. What protocols ensure reproducibility in column chromatography purification?

Use standardized solvent gradients (e.g., 15% ethyl acetate in hexane) and silica gel pore sizes. Pre-adsorption of the crude product onto silica before loading minimizes band broadening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.